molecular formula C15H22N2O3S2 B2544405 N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2-(methylthio)nicotinamide CAS No. 2309214-06-8

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2-(methylthio)nicotinamide

Cat. No. B2544405
CAS RN: 2309214-06-8
M. Wt: 342.47
InChI Key: LDFOYZLBDKUVPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2-(methylthio)nicotinamide" is a derivative of nicotinamide, which is a form of vitamin B3 and a precursor to NAD+ (nicotinamide adenine dinucleotide), a coenzyme essential for energy metabolism and cell health. Nicotinamide derivatives have been studied for various biological activities, including their role in cancer, metabolic pathways, and as potential therapeutic agents .

Synthesis Analysis

The synthesis of nicotinamide derivatives often involves the splicing of nicotinic acid with other heterocycles, such as thiophene, to create compounds with potential biological activities . The synthesis process is typically confirmed using techniques like 1H NMR, 13C NMR, and HRMS spectra. These methods help in identifying the structures of the synthesized compounds and confirming their purity .

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives can significantly influence their biological activity. For instance, the conformation of the pyridine ring relative to the amide group can vary, with substituted compounds showing a higher degree of torsion than unsubstituted ones . This torsion can affect the compound's ability to interact with biological targets, such as enzymes or receptors .

Chemical Reactions Analysis

Nicotinamide derivatives can undergo various chemical reactions, including N-methylation and oxidation. These reactions can lead to the formation of metabolites like N1-methyl-2-pyridone-5-carboxamide and N1-methyl-4-pyridone-3-carboxamide, which can be determined using high-performance liquid chromatography . The ability of these compounds to undergo such reactions is crucial for their biological functions and potential therapeutic effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinamide derivatives, such as solubility, stability, and reactivity, are essential for their biological activity and potential as therapeutic agents. For example, the corrosion inhibition effect of nicotinamide derivatives on mild steel in hydrochloric acid solution has been studied, indicating that these compounds can act as mixed-type corrosion inhibitors and their adsorption behavior follows the Langmuir isotherm model . These properties are also important for the development of new drugs and their formulation .

Scientific Research Applications

Enzymatic Activity and Inhibition

N-((4-(2-Hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2-(methylthio)nicotinamide may be involved in enzymatic processes similar to those of nicotinamide and its derivatives. Nicotinamide N-methyltransferase (NNMT) is an enzyme responsible for the N-methylation of nicotinamide (vitamin B3) and other pyridine-containing small molecules, suggesting a role in detoxification of xenobiotics. The development of an NNMT activity assay could facilitate the study of substrates and inhibitors, including compounds similar to N-((4-(2-Hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2-(methylthio)nicotinamide, providing insights into enzyme-substrate interactions and potential therapeutic applications (van Haren et al., 2016).

Metabolic Implications

Studies on NNMT, which could be relevant to compounds like N-((4-(2-Hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2-(methylthio)nicotinamide, indicate its role in various metabolic processes. NNMT overexpression has been linked to diseases such as multiple cancers, Parkinson's disease, diabetes, and obesity. Research into NNMT's substrate scope and inhibitor development could unveil new therapeutic strategies and further our understanding of metabolic regulation (van Haren et al., 2016).

Drug Development and Disease Treatment

The broad substrate recognition of NNMT suggests its involvement in drug metabolism and detoxification, highlighting the potential for developing NNMT inhibitors as therapeutic agents. Studies on NNMT's interaction with various substrates, including potentially N-((4-(2-Hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2-(methylthio)nicotinamide, could lead to advancements in treating conditions associated with NNMT overexpression. The identification and characterization of inhibitors through assays and kinetic analyses contribute to drug discovery efforts aimed at modulating NNMT activity for therapeutic purposes (van Haren et al., 2016).

Chemical and Corrosion Studies

In the field of chemistry, nicotinamide derivatives, including structures similar to N-((4-(2-Hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2-(methylthio)nicotinamide, have been explored for their corrosion inhibition properties on metals in acidic environments. Such studies are crucial for understanding the chemical behavior and applications of these compounds in industrial settings, potentially leading to the development of more efficient corrosion inhibitors (Chakravarthy et al., 2014).

properties

IUPAC Name

N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-2-methylsulfanylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S2/c1-21-14-12(3-2-6-16-14)13(19)17-11-15(20-8-7-18)4-9-22-10-5-15/h2-3,6,18H,4-5,7-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDFOYZLBDKUVPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NCC2(CCSCC2)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.